6-(3-Fluorophenyl)picolinimidamide hydrochloride

Catalog No.
S15678687
CAS No.
1179359-86-4
M.F
C12H11ClFN3
M. Wt
251.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-Fluorophenyl)picolinimidamide hydrochloride

CAS Number

1179359-86-4

Product Name

6-(3-Fluorophenyl)picolinimidamide hydrochloride

IUPAC Name

6-(3-fluorophenyl)pyridine-2-carboximidamide;hydrochloride

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

InChI

InChI=1S/C12H10FN3.ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

ZGQFIIXWECCXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=N)N.Cl

6-(3-Fluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11ClFN3C_{12}H_{11}ClFN_{3} and a molecular weight of approximately 251.69 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a picolinimidamide structure, which contributes to its unique chemical properties. The compound is often utilized in various chemical and biological applications due to its reactivity and biological activity.

, including:

  • Oxidation: The compound can undergo oxidation reactions using strong oxidizing agents, which may alter its functional groups and potentially enhance its biological activity.
  • Substitution Reactions: The imidamide moiety allows for nucleophilic substitution reactions, where other functional groups can be introduced, modifying the compound's properties for specific applications .
  • Hydrolysis: Under certain conditions, the hydrochloride salt form can hydrolyze, affecting solubility and reactivity in different solvents .

The synthesis of 6-(3-Fluorophenyl)picolinimidamide hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Picolinimidamide: Starting from picolinic acid or related derivatives, the imidamide group can be introduced through amidation reactions.
  • Fluorination: The introduction of the fluorophenyl group can be achieved via electrophilic aromatic substitution or similar methods that incorporate fluorinated aromatic compounds.
  • Salt Formation: The final step often involves converting the free base into its hydrochloride salt to enhance solubility and stability .

6-(3-Fluorophenyl)picolinimidamide hydrochloride has various applications, including:

  • Pharmaceutical Research: It is investigated for its potential as an anticancer agent and may serve as a lead compound for drug development.
  • Chemical Reagents: The compound can act as a reagent in organic synthesis, particularly in the formation of more complex molecular structures.
  • Biological Studies: Due to its unique structure, it is used in biological assays to study cellular interactions and mechanisms of action in cancer biology .

Interaction studies involving 6-(3-Fluorophenyl)picolinimidamide hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors related to cancer pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 6-(3-Fluorophenyl)picolinimidamide hydrochloride. These include:

  • Picolinimidamide Hydrochloride (CAS#: 61097-49-2): A simpler derivative lacking the fluorophenyl group but retaining similar biological activity.
  • 2-Aminopyridine Derivatives: Compounds like 2-amidinopyridine exhibit similar reactivity patterns but differ in their pharmacological profiles.
  • Fluorinated Aromatic Amides: Such compounds often show enhanced lipophilicity and bioavailability compared to their non-fluorinated counterparts.

Comparison Table

Compound NameMolecular FormulaUnique Features
6-(3-Fluorophenyl)picolinimidamide HClC12H11ClFN3Contains a fluorophenyl group
Picolinimidamide HydrochlorideC6H8ClN3Simpler structure, lacks fluorine
2-Aminopyridine DerivativesVariesDiverse functional groups
Fluorinated Aromatic AmidesVariesEnhanced lipophilicity due to fluorination

This comparison highlights the unique aspects of 6-(3-Fluorophenyl)picolinimidamide hydrochloride, particularly its potential for enhanced biological activity due to the presence of the fluorinated aromatic moiety.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

251.0625532 g/mol

Monoisotopic Mass

251.0625532 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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